molecular formula C28H44N2NaO23+ B117162 Sodium hyaluronate CAS No. 9067-32-7

Sodium hyaluronate

Katalognummer: B117162
CAS-Nummer: 9067-32-7
Molekulargewicht: 799.6 g/mol
InChI-Schlüssel: KIUKXJAPPMFGSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium hyaluronate (SH), a sodium salt of hyaluronic acid, is a glycosaminoglycan naturally present in synovial fluid, articular cartilage, and ocular tissues. It plays critical roles in joint lubrication, shock absorption, and maintaining tissue hydration . SH is widely utilized in osteoarthritis (OA) management and ophthalmic therapies due to its viscoelastic properties and biocompatibility. Its stability under acidic, alkaline, oxidative, and thermal stress (up to 80°C) makes it suitable for diverse formulations, as confirmed by HPLC studies showing negligible degradation and high peak purity . Molecular weight (MW) significantly influences its therapeutic effects: high-MW SH (≥1 MDa) exhibits superior anti-inflammatory and cartilage-protective properties, while low-MW SH (≤500 kDa) may enhance tissue penetration .

Vorbereitungsmethoden

Bacterial Fermentation: The Dominant Industrial Method

Microbial Strain Selection and Fermentation Conditions

Bacterial fermentation using Streptococcus equi or Streptococcus zooepidemicus remains the most scalable and cost-effective method for sodium hyaluronate production . These strains are cultivated in nutrient-rich media containing glucose, yeast extract, and peptones under controlled pH (6.5–7.5) and temperature (37–40°C) . Aerobic fermentation at 1–2 volumes of air per volume of medium per minute enhances yield, achieving 4–6 g/L of hyaluronic acid with molecular weights (MW) up to 2×10⁶ Da . Anaerobic conditions, while feasible, reduce yields to 2–3 g/L .

Post-Fermentation Processing

After fermentation, bacterial cells are lysed using enzymes like cellulases to release intracellular hyaluronic acid . The crude product undergoes precipitation with organic solvents (e.g., ethanol or acetone), followed by purification through ion-exchange chromatography or ultrafiltration . Adjusting fermentation parameters such as pH, temperature, and nutrient composition enables customization of MW and viscosity . For example, lowering glucose concentration during fermentation reduces MW by limiting polymer chain elongation .

Animal-Derived Extraction: Historical and Niche Applications

Rooster Comb Extraction

Before the advent of bacterial fermentation, this compound was extracted from rooster combs through a multi-step process involving:

  • Tissue Homogenization : Combs are minced and treated with proteolytic enzymes to degrade proteins.

  • Precipitation : Hyaluronic acid is precipitated using cetylpyridinium chloride or ethanol.

  • Neutralization : The precipitate is converted to this compound using sodium hydroxide .

This method yields high-MW this compound (>1×10⁶ Da) but faces challenges such as low scalability, ethical concerns, and risk of zoonotic contaminants .

Sterile Preparation for Pharmaceutical Applications

Low-Temperature Alkaline Pretreatment

A patented method (CN117402270A) addresses stability issues in sterile this compound production . Non-sterile this compound powder is dissolved in water, adjusted to pH 10.5–11.0 with solid sodium hydroxide at 30–40°C, and stirred for 4 hours . This alkaline pretreatment under mild thermal conditions minimizes MW degradation while ensuring bacterial inactivation .

Filtration and Crystallization

The solution undergoes activated carbon adsorption (0.5% w/w, 30 minutes) to remove endotoxins, followed by two-stage sterile filtration (0.45 μm and 0.2 μm filters) . Crystallization at controlled humidity and temperature yields sterile this compound with MW stability (±5% variation) and <0.1 EU/mL endotoxin levels .

Molecular Weight Control and Characterization

Impact of Production Parameters on MW

ParameterEffect on MWOptimal RangeSource
Fermentation AerationIncreases MW by 25–50%1–2 volumes air/medium
Glucose ConcentrationHigher levels increase MW20–40 g/L
Alkaline Pretreatment pHMaintains MW stability10.5–11.0

Analytical Methods for MW Determination

Size-exclusion chromatography (SEC) with UV detection at 205 nm is widely used for direct MW analysis without derivatization . A validated HPLC method using a BioSep SEC S2000 column and 0.05 M potassium dihydrogen phosphate (pH 7.0) mobile phase achieves linearity ( = 0.9999) across 50–200 μg/mL . This method bypasses complex gel permeation chromatography (GPC) software, simplifying quality control .

Stability and Formulation Considerations

Liposome Coating Challenges

A study evaluating this compound-coated liposomes found that MW 30–50 kDa at 0.05% w/w conferred stability for ≥2 weeks in glycerol phosphate buffer . However, aggregation occurred in artificial saliva due to ionic interactions, whereas alginate-coated liposomes remained stable . This underscores the need for formulation-specific polymer selection.

Biologische Aktivität

Sodium hyaluronate (SH), a salt form of hyaluronic acid, is a naturally occurring polysaccharide found in connective tissues, skin, and synovial fluid. It plays a crucial role in various biological processes, including hydration, lubrication, and tissue repair. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

This compound exhibits several biological activities:

  • Viscoelastic Properties : SH provides lubrication in joints and tissues due to its viscoelastic nature, which helps reduce friction and wear during movement.
  • Cell Migration and Proliferation : Research indicates that SH promotes the migration of human corneal epithelial cells, facilitating wound healing without affecting cell proliferation significantly .
  • Antioxidant Effects : SH has been shown to enhance antioxidant enzyme activities and reduce oxidative stress markers in model organisms, suggesting potential applications in anti-aging therapies .

2.1 Osteoarthritis Treatment

This compound is commonly used in intra-articular injections for osteoarthritis management. A pilot study demonstrated that patients receiving five weekly injections of SH experienced significant improvements in pain and function compared to those receiving saline solutions. Specifically:

  • Efficacy : Significant improvement in the mean ankle osteoarthritis score was observed at all follow-up visits (p < 0.0001) with a notable percentage of patients reporting over 30 mm improvement in their scores .
  • Safety : No severe adverse events were reported, indicating that SH injections are well tolerated .

2.2 Dry Eye Syndrome

A systematic review highlighted that this compound-based artificial tears are more effective than non-hyaluronic acid alternatives in treating dry eye syndrome. The review included 18 studies showing significant improvements in ocular staining scores and symptoms among patients using SH .

3.1 Antioxidant and Anti-Aging Effects

A recent study focused on the effects of this compound on nematodes revealed:

  • Increased Lifespan : SH treatment resulted in enhanced lifespans under various stress conditions.
  • Gene Expression Modulation : Key genes involved in oxidative stress response were upregulated, indicating a potential mechanism for its anti-aging effects .

3.2 Migration Promotion in Corneal Healing

In vitro studies demonstrated that SH significantly increased the migration of corneal epithelial cells over time, which is critical for effective wound healing . This effect is likely mediated through interactions between SH and cell surface receptors like CD44.

4. Comparative Analysis of Molecular Weight Variants

The biological activity of this compound can vary significantly based on its molecular weight (MW). A comparative study highlighted differences between high MW (6000 kDa) and low MW (500-730 kDa) formulations:

PropertyLow MW this compound (500-730 kDa)High MW this compound (6000 kDa)
Nitric Oxide ProductionReduced levels compared to high MWHigher levels induced
Prostaglandin SynthesisLower stimulationHigher stimulation
Chondrocyte ApoptosisLess apoptosisMore apoptosis

This table illustrates how different formulations can lead to varying therapeutic outcomes, emphasizing the importance of selecting appropriate MW for specific clinical applications .

5. Conclusion

This compound demonstrates significant biological activity with diverse therapeutic applications ranging from joint health to ocular treatments. Its mechanisms include promoting cell migration, providing antioxidant benefits, and enhancing joint lubrication. Ongoing research continues to uncover the full potential of SH in clinical settings, particularly concerning its molecular weight variants which influence its efficacy.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Orthopedics

Sodium hyaluronate is commonly used in treating osteoarthritis (OA). It acts as a lubricant and shock absorber in joints, alleviating pain and improving mobility.

  • Case Study : A pilot study involving five weekly intra-articular injections of this compound showed significant improvement in ankle osteoarthritis scores compared to saline solution controls (p < 0.0001) .
Treatment GroupMean Ankle OA Score ImprovementSignificant Improvement
This compound>30 mm improvement in 5/9 patientsYes
Saline Control>30 mm improvement in 1/8 patientsNo

1.2 Ophthalmology

In ophthalmology, this compound is utilized for its lubricating properties to treat dry eye syndrome and promote corneal healing.

  • Case Study : A systematic review indicated that this compound significantly improved ocular staining and symptoms compared to non-HY-based artificial tears .
Study TypeNumber of StudiesOutcome
Randomized Controlled Trials18Superiority of SH in dry eye treatment

1.3 Urology

This compound has been shown to promote epithelial healing in the bladder.

  • Case Study : In a study on rabbits with acetic acid-induced cystitis, this compound treatment resulted in significant improvements in bladder capacity and reduced fibrosis .
ConcentrationBladder Capacity ImprovementEpithelial Defect Reduction
0.1%ModerateYes
0.2%SignificantYes
0.4%Highly SignificantYes

Cosmetic Applications

This compound is widely used in skincare products due to its excellent moisture-retaining properties.

  • Functionality : It helps improve skin hydration, elasticity, and reduces the appearance of wrinkles by attracting moisture to the skin.

2.1 Anti-Aging Treatments

Research indicates that topical applications can enhance skin texture and reduce signs of aging.

  • Study Findings : A study highlighted the efficacy of this compound in improving skin hydration levels over a period of three months .

Pharmaceutical Applications

This compound serves as an excipient in drug delivery systems due to its biocompatibility and ability to form hydrogels.

  • Applications : It is used in sustained-release formulations for various drugs, enhancing their bioavailability and therapeutic effects.

Nutritional Applications

In recent years, this compound has been recognized for its potential use as a food additive and functional ingredient.

  • Regulatory Status : Countries like China have approved SH as a new resource food, highlighting its safety for consumption .

Q & A

Basic Research Questions

Q. How can sodium hyaluronate concentration be accurately determined in pharmaceutical formulations?

Methodological Answer:

  • UV Spectrophotometry : Validate the method by assessing linearity, precision, and accuracy using absorption peaks at specific wavelengths (e.g., 205 nm). Ensure minimal interference from excipients by comparing results with spiked samples .
  • HPLC : Use anion-exchange columns with refractive index detection for high-molecular-weight this compound. Calibrate with certified reference materials and account for matrix effects in ophthalmic solutions .
  • Enzymatic Digestion : Combine hyaluronidase treatment with colorimetric assays (e.g., carbazole reaction) for complex matrices like cross-linked gels .

Q. What in vitro models are suitable for assessing biocompatibility of cross-linked this compound gels?

Methodological Answer:

  • Degradation Rate Studies : Use subcutaneous implantation in animal models (e.g., rats) to monitor gel persistence over time. Measure residual gel mass and inflammatory markers (e.g., IL-6, TNF-α) .
  • Cytotoxicity Assays : Employ fibroblast cell lines (e.g., L929) with ISO 10993-5 compliance. Test eluates at varying concentrations to determine IC₅₀ values .
  • Mechanical Testing : Evaluate viscoelastic properties via rheometry to simulate physiological stress conditions .

Q. What standardized protocols exist for detecting residual solvents in this compound medical devices?

Methodological Answer:

  • Gas Chromatography (GC) : Quantify ethanol residuals using headspace sampling with flame ionization detection. Validate against thresholds in YY/T 0962-2021 (<500 ppm) .
  • Mass Spectrometry (LC-MS) : Identify trace organic solvents (e.g., divinyl sulfone cross-linkers) via targeted ion monitoring. Include internal standards for accuracy .

Advanced Research Questions

Q. How does this compound molecular weight (MW) influence therapeutic outcomes in osteoarthritis?

Methodological Answer:

  • High MW (1–1.2 MDa) : Demonstrates prolonged intra-articular residence time and enhanced lubrication. Assess via shear-thinning rheology and clinical pain scores (WOMAC index) .
  • Low MW (400–800 kDa) : Potentiates anti-inflammatory effects by inhibiting TLR-4/NF-κB pathways. Validate using synovial fluid cytokine profiling (IL-1β, IL-6) .
  • Contradictions : While high MW improves extracellular matrix (ECM) homeostasis, fragmented low MW (4–25 disaccharides) may induce angiogenesis. Use controlled enzymatic digestion to isolate bioactive fragments .

Q. How can data heterogeneity in meta-analyses of this compound clinical trials be addressed?

Methodological Answer:

  • Stratified Analysis : Group trials by formulation (e.g., eye drops vs. intra-articular injections) and molecular weight. Apply random-effects models to account for variability .
  • Quality Assessment : Use Jadad scoring to exclude studies with inadequate blinding or randomization. Sensitivity analysis can resolve outliers .
  • Publication Bias : Evaluate funnel plot asymmetry via Egger’s regression test .

Q. What advanced imaging techniques improve quantitative analysis of in vivo this compound degradation?

Methodological Answer:

  • X-Ray Microscopy : Conduct 3D volumetric analysis of cross-linked gels in subcutaneous implants. Compare degradation rates with traditional histology (H&E staining) .
  • Contrast-Enhanced MRI : Track hydrogel persistence using gadolinium-labeled hyaluronate. Correlate signal intensity with mass loss over time .

Q. How do this compound degradation products reconcile pro-angiogenic and anti-inflammatory roles?

Methodological Answer:

  • Fragment-Size Studies : Isolate 4–25 disaccharide fragments via gel filtration chromatography. Test angiogenic potential using chick chorioallantoic membrane (CAM) assays .
  • Dual-Activity Models : Use murine arthritis models to compare high MW (anti-inflammatory) and fragmented low MW (angiogenic) effects. Measure VEGF and COX-2 expression .

Q. What challenges arise in validating this compound quantification in food matrices?

Methodological Answer:

  • Matrix Interference : Remove proteins and polysaccharides (e.g., chondroitin sulfate) via proteolytic digestion and ethanol precipitation prior to HPLC .
  • Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) columns to improve separation efficiency for low-concentration samples .

Vergleich Mit ähnlichen Verbindungen

Osteoarthritis Therapeutics

SH vs. Platelet-Rich Plasma (PRP)

PRP, containing growth factors, promotes cartilage repair, whereas SH primarily acts as a lubricant and anti-inflammatory agent. In a 2017 randomized trial, PRP demonstrated greater efficacy than SH in improving Lysholm knee scores (85.2 vs. 72.4) and reducing pain (VAS: 2.1 vs. 3.8) at 6 months in early-stage OA . However, SH showed longer-lasting benefits in advanced OA, with pain relief persisting for 25 weeks post-injection .

SH vs. Steroids (e.g., Dexamethasone)

Steroids provide rapid but short-term pain relief (2–4 weeks), whereas SH offers sustained improvement over 12–25 weeks. In a meta-analysis, SH reduced WOMAC pain scores by 40% vs. 28% for steroids at 12 weeks . Steroids also carry risks of cartilage degeneration with repeated use, whereas SH is chondroprotective .

SH vs. Chondroitin Sulfate (CS)

CS, a structural analog, slows OA progression by inhibiting cartilage-degrading enzymes. However, SH outperforms CS in symptom relief: a 2016 study showed SH improved Lysholm scores by 35% vs. 22% for CS at 24 weeks . CS is often used orally, while SH is administered intra-articularly for localized action.

Table 1: Efficacy of OA Therapies

Compound Mechanism Pain Reduction (VAS) Functional Improvement (Lysholm/WOMAC) Duration of Effect Reference
SH (High MW) Lubrication, anti-inflammatory 40–50% 35–45% 6–12 months
PRP Cartilage repair 50–60% 50–55% 6–9 months
Dexamethasone Anti-inflammatory 30–35% 20–25% 2–4 weeks
Chondroitin Sulfate Enzyme inhibition 20–25% 15–20% 3–6 months

SH vs. Methylcellulose

Both are used in dry eye syndrome (DES), but SH shows superior corneal healing. In post-cataract patients, 0.2% SH restored corneal thickness (CCT: 542 ± 35 μm vs. baseline) better than methylcellulose, which caused transient edema . SH also improved Ocular Surface Disease Index (OSDI) scores by 60% vs. 45% for methylcellulose .

SH vs. Rebamipide

Rebamipide, a mucin secretagogue, is less effective in severe DES. A 2013 phase 3 trial found 2% rebamipide improved tear breakup time (TBUT) by 2.1 sec vs. 3.5 sec for 0.1% SH. However, SH + tobramycin/dexamethasone combinations reduced inflammation markers (IL-6, TNF-α) by 50% .

Table 2: Ophthalmic Formulations in DES

Compound TBUT Improvement (sec) CCT Restoration (μm) OSDI Reduction Key Advantage Reference
0.2% SH 4.2 ± 1.1 542 ± 35 60% Long-lasting hydration
Methylcellulose 2.8 ± 0.9 558 ± 40 45% Low cost
Rebamipide 2.1 ± 0.7 N/A 35% Mucin stimulation

Molecular Weight Considerations

High-MW SH (≥1 MDa) inhibits phagocytosis and inflammation more effectively than low-MW variants. In mouse macrophages, high-MW SH reduced latex bead uptake by 70% vs. Clinically, high-MW SH (Hyalgan®) provided 25-week pain relief in OA, while low-MW SH required more frequent dosing .

Eigenschaften

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIVKILSMZOHHF-QJZPQSOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2NaO23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-61-9 (Parent)
Record name Hyaluronate Sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

799.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9067-32-7
Record name Hyaluronate Sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.